

Notoginsenoside Ft1: A Technical Guide to its Discovery, Characterization, and Biological Activities

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Compound of Interest

Compound Name: *Notoginsenoside Ft1*

Cat. No.: *B1139306*

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Abstract

Notoginsenoside Ft1, a dammarane-type triterpenoid saponin isolated from *Panax notoginseng*, has emerged as a molecule of significant interest in pharmacological research. Initially identified in 2008, subsequent studies have revealed its potent biological activities, including the promotion of angiogenesis, acceleration of wound healing, and anti-cancer effects. This technical guide provides an in-depth overview of the discovery and initial characterization of **Notoginsenoside Ft1**, including detailed experimental protocols for its preparation, quantitative data, and a summary of its known signaling pathways.

Discovery and Initial Characterization

Notoginsenoside Ft1 was first isolated and identified by YANG Chongren et al. in 2008^[1]. It is a naturally occurring saponin found in the traditional Chinese medicine *Panax notoginseng* (Burk.) F.H. Chen, a plant long used for its purported hemostatic and cardio-protective properties. The initial discovery paved the way for further investigation into its chemical properties and biological functions.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C47H80O17	[2][3]
Molecular Weight	917.1 g/mol	[2][3]
Purity (via acid hydrolysis method)	~95.2%	[4]
Theoretical Yield (from leaf & stem extracts)	~1.8%	[4]
Mass Spectrometry (m/z)	915.9 → 783.8	[5]
Appearance	White powder	

Experimental Protocols

While the original isolation protocol from 2008 is not readily available in full detail, modern and efficient methods for the preparation of **Notoginsenoside Ft1** have been developed. The following is a detailed protocol based on the acid hydrolysis of saponin extracts from the leaves and stems of *Panax notoginseng*.

Preparation of Notoginsenoside Ft1 via Acid Hydrolysis

This method involves the conversion of more abundant saponins in *P. notoginseng* into **Notoginsenoside Ft1**.

Materials:

- Dried leaves and stems of *Panax notoginseng*
- Ethanol (95%)
- Acetic acid
- Distilled water
- Macroporous adsorption resin (e.g., D101)

- Silica gel for column chromatography
- Reversed-phase C18 silica gel (ODS)
- Rotary evaporator
- Chromatography columns
- High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

- Extraction:
 - The dried and powdered leaves and stems of *P. notoginseng* are extracted with 95% ethanol at room temperature.
 - The extraction is repeated three times to ensure maximum yield.
 - The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude saponin extract.
- Preliminary Purification:
 - The crude extract is suspended in water and applied to a macroporous adsorption resin column (D101).
 - The column is first washed with distilled water to remove impurities.
 - The saponins are then eluted with a stepwise gradient of ethanol.
- Acid Hydrolysis:
 - The purified total saponin extract is subjected to acid hydrolysis to convert precursor saponins into **Notoginsenoside Ft1**.
 - The extract is dissolved in a 25% acetic acid solution.

- The reaction mixture is heated to facilitate the hydrolysis and epimerization reactions. High temperature can contribute to the hydroxylation at C-25, while a 25% acetic acid concentration is conducive to the preparation of **Notoginsenoside Ft1**[\[4\]](#).
- Purification of **Notoginsenoside Ft1**:
 - The reaction mixture is neutralized and then subjected to multiple steps of column chromatography.
 - Initial separation is performed on a silica gel column.
 - Further purification is achieved using reversed-phase C18 (ODS) column chromatography.
 - Fractions are monitored by HPLC, and those containing **Notoginsenoside Ft1** of high purity are collected.
- Final Product:
 - The purified fractions are combined, and the solvent is evaporated under reduced pressure.
 - The resulting solid is dried to yield **Notoginsenoside Ft1** as a white powder with a purity of approximately 95.2%[\[4\]](#).

Structural Elucidation Methods

The initial structure of **Notoginsenoside Ft1** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common method, with characteristic transitions observed at m/z 915.9 \rightarrow 783.8[\[5\]](#).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for determining the complex structure of the saponin, including the aglycone and sugar moieties. While the original detailed NMR data is not widely published, reference spectra for dammarane-type saponins are available for comparison.

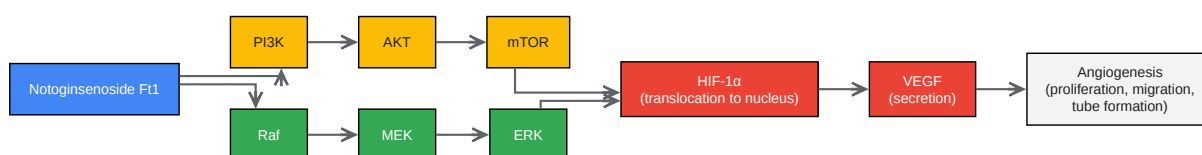
Biological Activities and Signaling Pathways

Notoginsenoside Ft1 exhibits a wide range of biological activities, primarily centered around angiogenesis, wound healing, and anti-cancer effects. These activities are mediated through its interaction with several key signaling pathways.

Pro-angiogenic Effects

Notoginsenoside Ft1 has been shown to be a potent stimulator of angiogenesis, the formation of new blood vessels. This effect is crucial for wound healing and tissue regeneration.

Signaling Pathway:



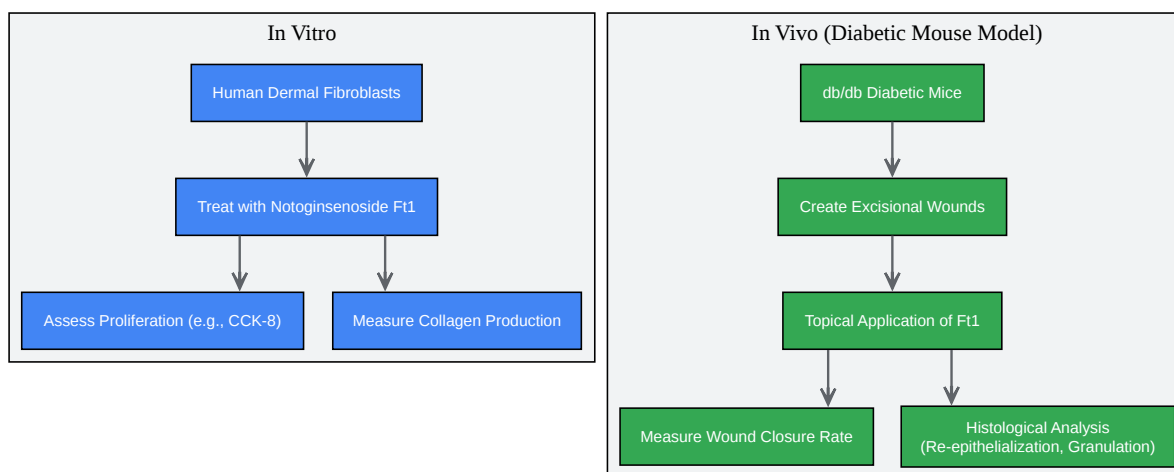
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Caption: **Notoginsenoside Ft1** promotes angiogenesis via PI3K/AKT/mTOR and Raf/MEK/ERK pathways, leading to HIF-1 α stabilization and VEGF secretion.

Wound Healing

Notoginsenoside Ft1 accelerates wound healing, particularly in diabetic models, by promoting fibroblast proliferation and neovascularization while attenuating inflammation.

Experimental Workflow for Wound Healing Assay:



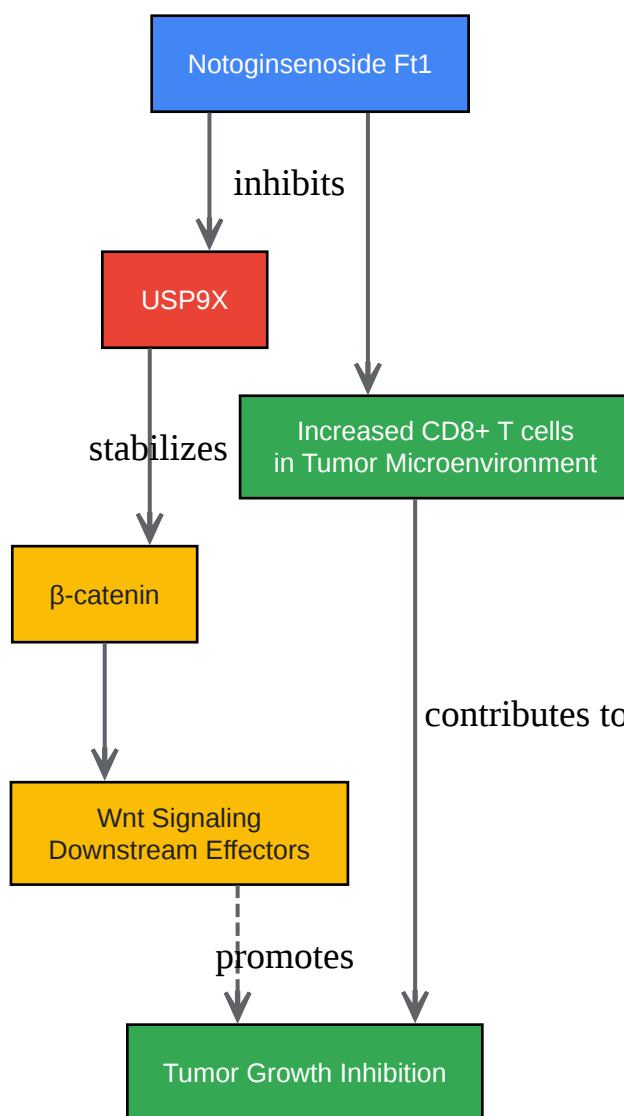
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Caption: Experimental workflow for evaluating the wound healing effects of **Notoginsenoside Ft1**.

Anti-Cancer Activity

Recent studies have highlighted the potential of **Notoginsenoside Ft1** as an anti-cancer agent, particularly in colorectal cancer. It has been shown to inhibit tumor growth by modulating the tumor microenvironment.

Signaling Pathway in Colorectal Cancer:



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Caption: **Notoginsenoside Ft1** inhibits colorectal cancer growth by targeting USP9X, leading to reduced Wnt signaling and increased CD8+ T cell infiltration.[1]

Conclusion

Notoginsenoside Ft1 is a promising natural product with significant therapeutic potential. Its discovery and initial characterization have laid the groundwork for extensive research into its mechanisms of action and potential clinical applications. The detailed protocols and understanding of its engagement with key signaling pathways, as outlined in this guide, will be invaluable for researchers and drug development professionals seeking to further explore and harness the pharmacological properties of this unique saponin. Further investigation into its

pharmacokinetics, safety profile, and efficacy in various disease models is warranted to translate these preclinical findings into novel therapeutic strategies.

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